molecular formula C16H16O4 B1608386 Methyl 3-(benzyloxy)-4-methoxybenzoate CAS No. 57535-57-6

Methyl 3-(benzyloxy)-4-methoxybenzoate

Cat. No. B1608386
CAS RN: 57535-57-6
M. Wt: 272.29 g/mol
InChI Key: JCAPCXSPAUTEJF-UHFFFAOYSA-N
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Description

“Methyl 3-(benzyloxy)-4-methoxybenzoate” is a chemical compound with the linear formula C16H16O4 . It has a molecular weight of 272.304 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(benzyloxy)-4-methoxybenzoate” is characterized by a benzene ring substituted with methoxy and benzyloxy groups . The exact 3D structure of the compound could not be found .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 3-(benzyloxy)-4-methoxybenzoate” are not available, it’s worth noting that similar compounds can undergo a variety of reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

“Methyl 3-(benzyloxy)-4-methoxybenzoate” is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources .

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(benzyloxy)-4-methoxybenzoate” is not available, it’s generally recommended to avoid breathing in chemical vapors, mists, or dusts, and to use personal protective equipment when handling chemicals .

Future Directions

“Methyl 3-(benzyloxy)-4-methoxybenzoate” and similar compounds could potentially be used in the development of new inhibitors of the salicylate synthase from M. tuberculosis . This suggests that these compounds could have significant implications in the field of medicinal chemistry .

properties

IUPAC Name

methyl 4-methoxy-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-9-8-13(16(17)19-2)10-15(14)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAPCXSPAUTEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90400237
Record name methyl 3-benzyloxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(benzyloxy)-4-methoxybenzoate

CAS RN

57535-57-6
Record name methyl 3-benzyloxy-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90400237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl vanillate or methyl isovanillate (7.29 g, 40 mmol) in dimethylformamide (25 mL), potassium carbonate (8.29 g, 60 mmol) and benzyl bromide (5.26 mL, 44 mmol) were added. The mixture was heated to 100° C. for 3 h. After cooling to r.t., water was added and the product was extracted several times with ethyl acetate. The combined organic phases were washed with water and brine. After drying over Na2SO4, the solvent was removed to yield methyl 4-benzyloxy-3-methoxybenzoate or methyl 3-benzyloxy-4-methoxybenzoate, respectively, quantitatively, which was used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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